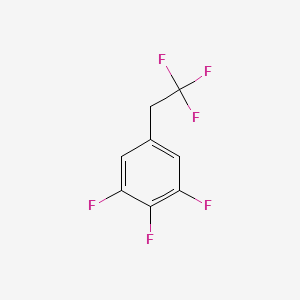

1-(1,1-Difluoropropyl)-4-fluorobenzene

Vue d'ensemble

Description

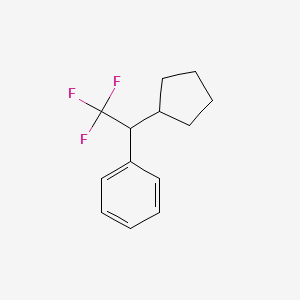

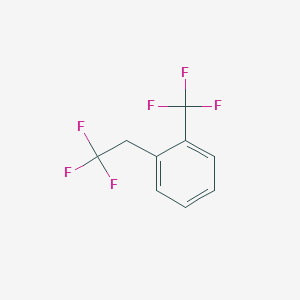

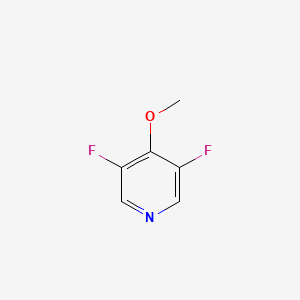

“1-(1,1-Difluoropropyl)-4-fluorobenzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 and its IUPAC name is (1,1-difluoropropyl)benzene .

Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoropropyl)-4-fluorobenzene” can be represented by the linear formula C9H10F2 . The InChI code for this compound is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis

“1-(1,1-Difluoropropyl)-4-fluorobenzene” is a compound with a boiling point of 25/2mm .Applications De Recherche Scientifique

Organometallic Chemistry and Catalysis

Fluorobenzenes like 1-(1,1-Difluoropropyl)-4-fluorobenzene are increasingly recognized for their applications in organometallic chemistry. They serve as versatile solvents in transition-metal-based catalysis. The fluorine substituents reduce π-electron density donation, making these compounds weakly coordinating solvents or easily displaced ligands. This property is leveraged in forming well-defined complexes and inducing C-H and C-F bond activation reactions, contributing to advancements in organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Analysis

C−H···F interactions in fluorobenzenes have been extensively studied, revealing their significance in crystalline structures. These interactions are comparable to those in pyridinium fluoride and benzonitrile, underscoring their importance in structure-determining intermolecular interactions. This insight is vital in understanding the molecular arrangement and stability in crystalline forms of fluorobenzenes (Thalladi et al., 1998).

Electrochemical Fluorination

Electrochemical fluorination is a key application, particularly in transforming aromatic compounds like toluene and difluoromethylbenzene into fluorinated derivatives. This process highlights the reactivity and transformation capability of fluorobenzenes under specific conditions, contributing to the development of various fluorinated products for industrial use (Momota, Mukai, Kato, & Morita, 1998).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes by microbial strains such as Labrys portucalensis highlights the environmental implications and degradation pathways of these compounds. Understanding their biodegradation is crucial for assessing environmental impact and for potential bioremediation applications (Moreira, Amorim, Carvalho, & Castro, 2009).

Molecular Interaction and Spectroscopy

Fluorobenzenes play a significant role in studying molecular interactions and spectroscopy. For instance, the solvent effects on the coupling constants of fluorobenzene and difluorobenzene have been examined, contributing to a deeper understanding of molecular behavior in different environments (Suntioinen & Laatikainen, 1992).

Greener Fluorine Organic Chemistry

Advancements towards greener fluorine organic chemistry involve the direct electrophilic fluorination of carbonyl compounds using fluorinated reagents in aqueous medium or solvent-free conditions. This research is pivotal in developing more sustainable and environmentally friendly fluorination methods (Stavber & Stavber, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

1-(1,1-difluoropropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDUSBNGAGTALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoropropyl)-4-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-[Trifluoromethyl]cyclopentyl)benzene](/img/structure/B1390600.png)

![2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1390605.png)